Acetyltaurine

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

N-Acetyltaurin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Reagenz in verschiedenen chemischen Reaktionen und als Standard in der analytischen Chemie verwendet.

Biologie: N-Acetyltaurin wird für seine Rolle im Zellstoffwechsel und als Biomarker für den Ethanolstoffwechsel untersucht.

Medizin: Es hat potenzielle therapeutische Anwendungen, insbesondere bei der Behandlung von Erkrankungen im Zusammenhang mit dem Ethanolstoffwechsel und der körperlichen Ausdauer.

Industrie: N-Acetyltaurin wird aufgrund seiner hohen Hygroskopizität bei der Herstellung von flexiblen Materialien wie Spinnenseide verwendet

5. Wirkmechanismus

N-Acetyltaurin übt seine Wirkungen über mehrere molekulare Wege aus:

Ethanolstoffwechsel: Es fungiert als direkter Biomarker für den oxidativen Weg des Ethanolstoffwechsels.

Zellstoffwechsel: N-Acetyltaurin ist an verschiedenen zellulären Prozessen beteiligt, darunter Osmoregulation und Entgiftung.

Molekulare Zielstrukturen: Es interagiert mit Enzymen, die an Acetylierungs- und Deacetylierungsprozessen beteiligt sind und zelluläre Funktionen beeinflussen.

Ähnliche Verbindungen:

Taurin: Ein Vorläufer von N-Acetyltaurin, der an der Gallensäurekonjugation und Osmoregulation beteiligt ist.

N-Acetylcystein: Teilt ähnliche antioxidative Eigenschaften und wird zur Behandlung von Acetaminophen-Überdosierungen eingesetzt.

Hypotaurin: Ein Zwischenprodukt bei der Biosynthese von Taurin mit ähnlichen antioxidativen Wirkungen.

Einzigartigkeit: N-Acetyltaurin ist aufgrund seiner spezifischen Rolle als Biomarker für den Ethanolstoffwechsel und seiner hohen Hygroskopizität einzigartig, was es in industriellen Anwendungen wie der Herstellung von flexiblen Materialien wertvoll macht .

Wirkmechanismus

N-acetyl Taurine exerts its effects through several molecular pathways:

Ethanol Metabolism: It acts as a direct biomarker for the oxidative pathway of ethanol metabolism.

Cellular Metabolism: N-acetyl Taurine is involved in various cellular processes, including osmoregulation and detoxification.

Molecular Targets: It interacts with enzymes involved in acetylation and deacetylation processes, influencing cellular functions.

Similar Compounds:

Taurine: A precursor to N-acetyl Taurine, involved in bile acid conjugation and osmoregulation.

N-acetylcysteine: Shares similar antioxidant properties and is used in the treatment of acetaminophen overdose.

Hypotaurine: An intermediate in the biosynthesis of taurine, with similar antioxidant effects.

Uniqueness: N-acetyl Taurine is unique due to its specific role as a biomarker for ethanol metabolism and its high hygroscopicity, which makes it valuable in industrial applications such as the production of flexible materials .

Zukünftige Richtungen

Elevations of N-acetyltaurine in the blood of humans during endurance exercises might serve the buffering of the acetyl-moiety in mitochondria by taurine. This could be considered as a promising therapeutic target of several neuroinflammatory, neurodegenerative and psychiatric diseases in the near future .

Biochemische Analyse

Biochemical Properties

Acetyltaurine plays a significant role in biochemical reactions, particularly in the context of taurine metabolism. It is formed through the acetylation of taurine, with acetate serving as the main substrate for this reaction . The enzyme responsible for this acetylation is taurine N-acetyltransferase, which catalyzes the transfer of an acetyl group from acetyl-CoA to taurine . This compound interacts with various biomolecules, including proteins and enzymes involved in metabolic pathways. These interactions are crucial for maintaining cellular homeostasis and regulating metabolic fluxes .

Cellular Effects

This compound has been shown to influence various cellular processes. In skeletal muscle cells, this compound production increases during endurance exercise, indicating its role in energy metabolism . It also affects cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to modulate the activity of certain enzymes involved in energy production and metabolic regulation . Additionally, this compound’s impact on cellular metabolism is evident in its role as a biomarker for hyperacetatemia, reflecting changes in acetate levels within the body .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific enzymes and proteins. Taurine N-acetyltransferase catalyzes the acetylation of taurine, resulting in the formation of this compound . This reaction is reversible, with this compound being hydrolyzed back to taurine and acetate by the same enzyme . This compound’s effects at the molecular level include enzyme inhibition or activation, binding interactions with biomolecules, and changes in gene expression. These molecular interactions are essential for regulating metabolic pathways and maintaining cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound levels increase in response to certain stimuli, such as alcohol consumption and endurance exercise . The stability of this compound in biological samples has been assessed, with findings indicating that it is efficiently excreted by the kidneys . Long-term studies have also explored the effects of this compound on cellular metabolism and function, revealing its potential as a biomarker for metabolic conditions .

Dosage Effects in Animal Models

The effects of this compound at different dosages have been investigated in animal models. Studies have shown that varying dosages of this compound can influence metabolic processes and physiological outcomes. For example, administration of this compound to mice has been associated with reduced body weight, improved glucose homeostasis, and decreased adiposity . These effects are dose-dependent, with higher doses potentially leading to adverse effects such as toxicity or metabolic imbalances .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to taurine and acetate metabolism. The enzyme taurine N-acetyltransferase plays a central role in the acetylation of taurine, leading to the formation of this compound . This compound is dynamically regulated by physiological perturbations that alter taurine and acetate flux, such as endurance exercise and alcohol consumption . This compound’s involvement in these pathways highlights its significance in maintaining metabolic balance and responding to changes in metabolic demands .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. This compound is transported across cell membranes and distributed to various tissues, where it exerts its biochemical effects . The localization and accumulation of this compound within cells are influenced by its interactions with transporters and binding proteins, which regulate its movement and availability for metabolic processes .

Subcellular Localization

This compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. Studies have shown that this compound is localized in the renal cortex, where it is actively synthesized . This subcellular localization is crucial for its function as a biomarker and its involvement in metabolic regulation. The presence of this compound in specific cellular compartments underscores its role in maintaining cellular homeostasis and responding to metabolic changes .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: N-Acetyltaurin wird durch Acetylierung von Taurin unter Verwendung von Acetat als Hauptsubstrat synthetisiert. Die Reaktion beinhaltet typischerweise die Verwendung von Essigsäureanhydrid oder Acetylchlorid in Gegenwart einer Base wie Pyridin .

Industrielle Produktionsmethoden: Die industrielle Produktion von N-Acetyltaurin folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die sorgfältige Kontrolle der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Hochleistungsflüssigchromatographie (HPLC) und Massenspektrometrie (MS/MS) werden häufig zur Quantifizierung und Reinigung der Verbindung eingesetzt .

Analyse Chemischer Reaktionen

Arten von Reaktionen: N-Acetyltaurin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion kann unter bestimmten Bedingungen stattfinden und zur Bildung von Sulfonsäurederivaten führen.

Reduktion: Reduktionsreaktionen können N-Acetyltaurin in einfachere Aminderivate umwandeln.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden verwendet.

Substitution: Nukleophile wie Ammoniak oder primäre Amine werden häufig in Substitutionsreaktionen eingesetzt.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind Sulfonsäurederivate, Aminderivate und verschiedene substituierte Verbindungen .

Eigenschaften

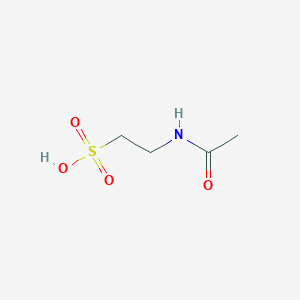

IUPAC Name |

2-acetamidoethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO4S/c1-4(6)5-2-3-10(7,8)9/h2-3H2,1H3,(H,5,6)(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXJAAWRLVGAKDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80172779 | |

| Record name | Acetyltaurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80172779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19213-70-8 | |

| Record name | N-Acetyltaurine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19213-70-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetyltaurine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019213708 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetyltaurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80172779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ACETYLTAURINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UL4H5MX8B7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-Acetyltaurine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240253 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

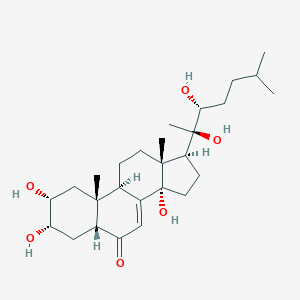

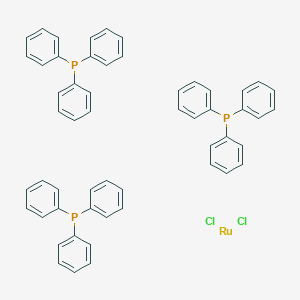

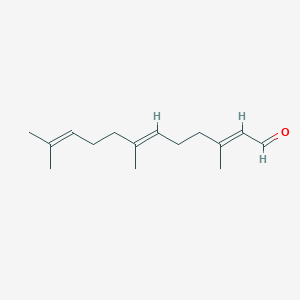

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

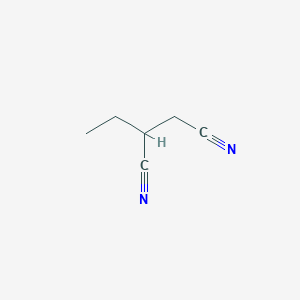

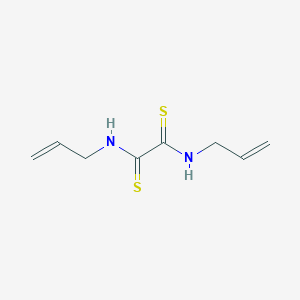

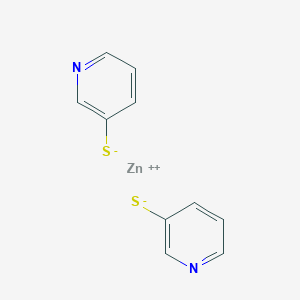

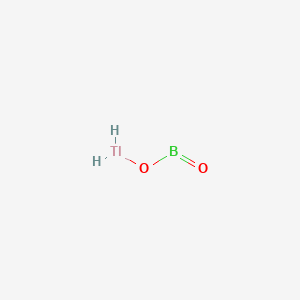

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-2-amino-N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]-4-methylpentanamide](/img/structure/B103033.png)